Product packaging for Homoisomelodienone(Cat. No.:CAS No. 135626-22-1)

Homoisomelodienone

Cat. No.: B144914
CAS No.: 135626-22-1
M. Wt: 288.29 g/mol
InChI Key: FCTFULMZKQYRQV-RQDFUGDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is labeled for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use . Homoisomelodienone is a chemical compound provided for laboratory research applications. RUO products like this one are essential tools in scientific investigations, contributing to fundamental research, drug discovery, and the development of new diagnostic tools . They are for use in controlled laboratory settings by qualified researchers such as scientists and biologists . The specific applications, research value, and mechanism of action for this compound are currently under investigation. Researchers are encouraged to consult the primary scientific literature for the latest studies. This product is not subject to evaluation for accuracy, specificity, or precision by in vitro diagnostic (IVD) regulatory authorities . For research purposes, this product will be shipped with the required labeling: "For Research Use Only. Not for use in diagnostic procedures" .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O5 B144914 Homoisomelodienone CAS No. 135626-22-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135626-22-1

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

[(2E,5Z)-7-ethoxy-4,7-dioxohepta-2,5-dienyl] benzoate

InChI

InChI=1S/C16H16O5/c1-2-20-15(18)11-10-14(17)9-6-12-21-16(19)13-7-4-3-5-8-13/h3-11H,2,12H2,1H3/b9-6+,11-10-

InChI Key

FCTFULMZKQYRQV-RQDFUGDESA-N

SMILES

CCOC(=O)C=CC(=O)C=CCOC(=O)C1=CC=CC=C1

Isomeric SMILES

CCOC(=O)/C=C\C(=O)/C=C/COC(=O)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)C=CC(=O)C=CCOC(=O)C1=CC=CC=C1

Synonyms

homoisomelodienone

Origin of Product

United States

Synthetic Strategies and Pathways for Homoisomelodienone and Its Analogues

Total Synthesis Approaches to Homoisomelodienone

Total synthesis aims to construct the target molecule from simple, commercially available precursors. Several total synthesis routes towards this compound have been reported, often employing key methodologies to establish the requisite carbon framework and functional groups.

Redox Isomerization Methodologies in Total Synthesis

Redox isomerization has emerged as a powerful methodology in the total synthesis of natural products, including this compound. This approach typically involves the simultaneous oxidation of an alcohol moiety and reduction of a carbon-carbon multiple bond within the same molecule, leading to the formation of new functional groups. A remarkable base-promoted methodology utilizing modified redox isomerization of readily accessible vinyl propargylic alcohols has been reported for the efficient total synthesis of melodienone, homomelodienone (B161435), isomelodienone, and this compound within a few linear steps. nih.govnih.gov This method allows for the rapid construction of γ-oxo-α,β-alkenoic ester skeletons, which are key intermediates. nih.govnih.gov Control experiments have indicated that the isomerization of propargyl alcohol in certain methods is not attributable to the Meyer-Schuster rearrangement mechanism. nih.gov

The redox isomerization of propargylic alcohols to conjugated enones is a synthetically significant process as it creates two new functional groups. While E-enones have been prepared using this approach, methods for accessing Z-enones have also been developed, such as using sodium bicarbonate as a catalyst for the Z-selective redox isomerization of electron-deficient propargylic alcohols. Base-catalyzed stereoselective isomerization of electron-deficient propargylic alcohols to E-enones has also been achieved under mild conditions using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). These redox isomerization strategies highlight their utility in constructing the α,β-unsaturated carbonyl systems present in this compound.

Alternative Chemo-Synthetic Pathways

Beyond redox isomerization, other chemo-synthetic pathways have been explored or hold potential for the synthesis of this compound. While specific alternative total synthesis routes solely for this compound were not extensively detailed in the search results beyond the prominent redox isomerization method, general advancements in synthetic methodology are relevant. The development of step-saving alternative synthetic pathways for complex molecules is an ongoing area of research in organic chemistry. These can involve novel reaction conditions, improved yields, and enhanced atom economy. Examples in other areas of synthesis include transition-metal-catalyzed reactions, Barbier-type allylations, and various coupling reactions, which could potentially be adapted or integrated into strategies for constructing the this compound scaffold. The Stille cross-coupling reaction, for instance, has been applied to the stereoselective synthesis of 4-oxo-2,5-dienes, structural units of interest as intermediates in the synthesis of natural products like melodienone and this compound.

Stereoselective Synthesis Techniques Applied to this compound Scaffolds

Stereoselective synthesis is crucial for constructing complex natural products like this compound, which possess defined stereocenters. Achieving control over the formation of specific stereoisomers is paramount for synthesizing the biologically active form of the molecule. Various stereoselective techniques are employed in organic synthesis, including the use of chiral starting materials, resolution, chiral auxiliaries, and enantioselective catalysis.

In the context of this compound synthesis, stereoselective redox isomerization methodologies have been developed. For example, methods allowing for either E- or Z-selectivity in the isomerization of propargylic alcohols to enones are relevant to controlling the stereochemistry of the α,β-unsaturated carbonyl moiety in the this compound scaffold. Furthermore, techniques like the Stille cross-coupling reaction, when applied to appropriately substituted precursors, can enable the stereoselective construction of key dienone intermediates with defined configurations, which are structural features found in this compound. The development of stereoselective routes is an active area of research aimed at improving the efficiency and specificity of natural product synthesis. nih.gov

Advanced Methodologies in Structural Elucidation of Homoisomelodienone

Application of Advanced Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed insights into the carbon-hydrogen framework and the electronic environment of individual nuclei. For Homoisomelodienone, advanced NMR techniques are essential to fully assign its complex spectrum and deduce its structure.

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide initial information on the types of protons and carbons present, their chemical shifts, and their multiplicities. researchgate.netjchps.com For example, ¹H NMR spectra show signals corresponding to different proton environments, with chemical shifts (δ) and coupling constants (J) that are indicative of their neighboring atoms and bonding arrangements. researchgate.netemerypharma.com ¹³C NMR, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, helps to identify the different types of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary) and their chemical environments. researchgate.netslideshare.net

For this compound, published data indicates the use of ¹H NMR (300 MHz, CDCl₃) and ¹³C NMR (75 MHz, CDCl₃) for structural characterization. researchgate.net Specific chemical shifts and coupling constants from these spectra provide key structural fragments. For instance, vinyl protons show characteristic doublets with large coupling constants (e.g., δ 7.91, d, J = 15.9 Hz and δ 6.39, d, J = 15.6 Hz), indicative of a trans configuration around a double bond. researchgate.net Aromatic protons appear in the characteristic aromatic region (e.g., δ 7.39, s). researchgate.net Signals for methyl groups (e.g., δ 2.41, s) and methylene groups adjacent to oxygen (e.g., δ 4.27, q, J = 14.1 Hz) are also observed. researchgate.net ¹³C NMR signals correspond to different carbon types, including carbonyl carbons (e.g., δ 166.8), aromatic carbons, vinyl carbons, and aliphatic carbons. researchgate.net DEPT-135 experiments further differentiate CH, CH₂, and CH₃ groups from quaternary carbons. researchgate.net

Two-dimensional NMR techniques are crucial for establishing connectivity and spatial relationships within the molecule. Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond and through-space correlations between nuclei. COSY reveals couplings between vicinal protons. HSQC correlates protons with the carbons to which they are directly attached. HMBC shows correlations between protons and carbons separated by two or three bonds, and sometimes even four bonds in conjugated systems, which is invaluable for piecing together the molecular skeleton, including identifying quaternary carbons and the positions of functional groups. ox.ac.ukmestrelab.com While specific 2D NMR data for this compound were not detailed in the immediate search results beyond the mention of their use, these techniques are standard practice for confirming the assignments derived from 1D NMR and establishing the full structure. nih.govnih.gov

Table 1 summarizes selected NMR data reported for this compound.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment (Inferred)
¹H7.91d15.9Vinyl C-H
¹H7.39s-ArH
¹H6.39d15.6Vinyl C-H
¹H4.27q14.1OCH₂
¹H2.41s-Ar-CH₃
¹H1.34t7.0CH₃
¹³C166.8--C=O
¹³C141.3--Vinyl or Aromatic C
¹³C135.4--Aromatic C
¹³C134.8--Aromatic C
¹³C132.2--Aromatic C
¹³C128.6--Vinyl or Aromatic C
¹³C119.8--Vinyl or Aromatic C
¹³C60.5--OCH₂
¹³C19.3--Ar-CH₃
¹³C14.3--CH₃

Note: Assignments are inferred based on typical chemical shifts and multiplicities for the reported functional groups in the context of the likely structure of this compound, which contains acrylate (B77674) and aromatic moieties.

High-Resolution Mass Spectrometry Techniques for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the exact molecular weight and elemental composition of a compound, providing crucial data to confirm the molecular formula deduced from NMR and other techniques. uni-rostock.debioanalysis-zone.comresearchgate.netmeasurlabs.com Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) with high accuracy, often to several decimal places. bioanalysis-zone.comresearchgate.net This precision allows for the differentiation of compounds with the same nominal mass but different elemental compositions due to the mass defect of various isotopes. uni-rostock.debioanalysis-zone.com

For this compound, HRMS data is used to confirm its molecular formula. researchgate.net The reported HRMS (ESI-TOF) data for this compound shows a m/z value of 301.1430 for the [M-H]⁻ ion. researchgate.net This experimental value is compared to the calculated mass for the proposed molecular formula, C₁₈H₂₂O₄, which is 301.1440 for the [M-H]⁻ ion. researchgate.net The close agreement between the experimental and calculated values (a difference of 0.0010) strongly supports the molecular formula C₁₈H₂₂O₄ for this compound. researchgate.net

Mass fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can provide additional structural information by breaking the molecule into smaller, characteristic ions. Analyzing the m/z values of these fragment ions helps to confirm the presence of specific substructures within the molecule. While detailed MS/MS fragmentation data for this compound was not explicitly provided in the search results, HRMS, particularly when coupled with techniques like ESI-TOF (Electrospray Ionization - Time-of-Flight), is capable of generating such data, aiding in the confirmation of the proposed structure by revealing characteristic fragmentation pathways. researchgate.netresearchgate.net

Table 2 presents the HRMS data for this compound.

Ion TypeCalculated m/z (for C₁₈H₂₂O₄)Found m/zDifference (Δ ppm)
[M-H]⁻301.1440301.1430-3.3

Note: The difference in ppm is calculated as ((Found m/z - Calculated m/z) / Calculated m/z) * 1,000,000. A small difference indicates good agreement.

Crystallographic Methods for Absolute Configuration Determination

While NMR and HRMS are powerful for determining the planar structure and molecular formula, X-ray crystallography, specifically single-crystal X-ray diffraction, is the most definitive method for determining the three-dimensional structure and, importantly for chiral molecules like this compound, its absolute configuration. mdpi.comflack.chnih.gov Absolute configuration refers to the precise spatial arrangement of atoms in a chiral molecule. flack.ch

Single crystals of this compound are required for this analysis. When a suitable crystal is obtained, it is exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The intensities of the diffracted spots are related to the electron density within the crystal, allowing for the calculation of the atomic positions and thus the molecular structure in three dimensions. nih.gov

For chiral molecules crystallizing in non-centrosymmetric space groups, the phenomenon of anomalous dispersion (also known as the Bijvoet effect) can be exploited to determine the absolute configuration. nih.govwikipedia.orgmit.edu Anomalous dispersion occurs when the wavelength of the incident X-rays is close to an absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. This leads to differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), which are identical in the absence of anomalous dispersion. wikipedia.org By analyzing these intensity differences, the absolute structure of the crystal can be determined, which in turn reveals the absolute configuration of the chiral molecule within the crystal. flack.chnih.govwikipedia.org

The Flack parameter is a commonly used indicator in crystallographic refinements to assess the correctness of the assigned absolute configuration. mdpi.comnih.govwikipedia.org A Flack parameter close to 0 with a small standard uncertainty indicates that the absolute configuration is likely correct as determined, while a value near 1 suggests that the inverted structure is correct. wikipedia.org A value around 0.5 might indicate a racemic crystal or twinning. wikipedia.org

While direct crystallographic data including the Flack parameter specifically for this compound was not found in the provided search results, the isolation and characterization of related compounds from Melodorum fruticosum sometimes involve crystallographic studies to confirm stereochemistry. mdpi.com The successful crystallization and X-ray diffraction analysis of a compound allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, providing a complete 3D representation of the molecule. This information is invaluable for confirming the structural assignments made by NMR and HRMS and resolving any ambiguities, particularly concerning stereochemistry. mdpi.com

Biosynthetic Investigations of Homoisomelodienone

Elucidation of Proposed Biosynthetic Pathways

Proposed biosynthetic pathways for compounds structurally similar to Homoisomelodienone often involve complex enzymatic cascades starting from common precursors. The biosynthesis of cytochalasans, a related class of fungal metabolites, has been systematically reviewed, providing insights into the relevant gene clusters, enzymes, and pathways involved in their formation. researchgate.net Some studies have achieved the total synthesis of this compound and related compounds like melodienone and isomelodienone through efficient linear steps, which can sometimes be inspired by proposed biosynthetic routes or validate aspects of them from a chemical perspective. researchgate.netresearchgate.netcolab.wsresearchgate.net For instance, a bioinspired approach has been used for the synthesis of merocytochalasans, which are biosynthetically derived from cytochalasans and epicoccine, suggesting potential links in biosynthetic strategies for related complex fungal metabolites. researchgate.net The shikimate pathway is a known route for the biosynthesis of aromatic amino acids and is a bridge between central metabolism and specialized metabolism, which could be relevant for incorporating aromatic moieties into compounds like this compound. researchgate.net

Enzymatic Transformations and Biocatalysis in this compound Biosynthesis

Enzymatic transformations are central to the biosynthesis of natural products. While specific enzymes directly catalyzing steps in this compound biosynthesis are not explicitly detailed in the search results, research on the biosynthesis of related compounds highlights the role of various enzymes. For example, studies on cytochalasan biosynthesis review relevant enzymes involved in their formation. researchgate.net The enzymatic synthesis of other complex molecules, such as S-adenosyl-L-homocysteine, from precursors like homocysteine thiolactone, demonstrates the power of biocatalysis in natural product synthesis. rsc.org Similarly, enzymatic alkylation reactions have been observed in the biosynthesis of other natural products like cylindrocyclophanes, indicating the potential for such transformations in the pathways leading to this compound or related structures. elifesciences.org The study of enzyme function and structure, such as the cyanobacterial enzyme CylK involved in alkylation reactions in cylindrocyclophane biosynthesis, provides models for understanding how enzymes catalyze complex steps in natural product synthesis. elifesciences.org

Metabolic Engineering Approaches for Biosynthetic Production

Metabolic engineering offers a powerful approach for the sustainable production of natural products, including complex molecules. researchgate.netnih.gov By altering a cell's metabolism, it is possible to enhance the production of desired compounds. youtube.com While specific metabolic engineering efforts focused solely on this compound are not detailed, the field has seen progress in engineering microorganisms like Escherichia coli and yeast for the production of various valuable compounds, including amino acids and other natural products. nih.govyoutube.commathworks.com The development of microbial metabolic engineering and synthetic biology provides cost-effective and efficient alternatives to traditional extraction and chemical synthesis methods for producing natural products like cytochalasans. researchgate.net Strategies in metabolic engineering often involve blocking competing pathways, strengthening key enzymes, and modifying transport systems to improve product yield. nih.gov These approaches hold potential for the future biosynthetic production of this compound.

Structure Activity Relationship Sar Studies of Homoisomelodienone and Its Derivatives

Systematic Design and Synthesis of Homoisomelodienone Analogues for SAR Probing

The systematic design and synthesis of analogues are fundamental steps in SAR studies. This process involves creating a series of compounds structurally related to the parent compound, this compound, with specific modifications introduced at different positions. These modifications can include changes in functional groups, alterations to the carbon skeleton, or variations in stereochemistry. The goal is to probe the influence of these structural changes on the compound's biological activity.

Recent advancements in synthetic methodologies have facilitated the creation of this compound and related compounds, enabling the systematic generation of analogues. A notable approach involves a base-promoted methodology utilizing redox isomerization of readily accessible vinyl propargylic alcohols. This method allows for the rapid construction of the core γ-oxo-α,β-alkenoic ester skeletons found in melodienone, homomelodienone (B161435), isomelodienone, and this compound. The efficiency and functional group tolerance of this synthetic route make it suitable for introducing diverse structural modifications, thus supporting the systematic design of analogues for SAR investigations.

The design of analogues is often guided by preliminary biological screening data and computational predictions. By strategically altering specific parts of the this compound structure, researchers can investigate the role of various functional groups, steric bulk, electronic properties, and hydrogen bonding capabilities in the observed biological activity.

Correlations Between Structural Modifications and Biological Activity Profiles

Establishing correlations between the structural modifications made to this compound and the resulting changes in its biological activity profiles is the core of SAR studies. This involves synthesizing the designed analogues and then evaluating their biological activities using relevant assays. By comparing the activity of each analogue to that of the parent compound, this compound, and to other analogues, the impact of specific structural changes can be determined.

This compound, along with related heptenolides like melodienone and isomelodienone, has been reported to exhibit slight to significant cytotoxicity against human tumor cell lines. nih.gov While detailed, specific data tables showing the biological activity of a comprehensive series of this compound analogues were not found in the provided search results, SAR studies on analogues of related natural products from the same plant source, such as melodorinol (B1237538), provide insights into the types of structural features that can influence cytotoxicity. For instance, studies on melodorinol analogues revealed that factors such as bromination, the stereochemistry at specific carbons (e.g., C-6), and the nature of acyl substituents on hydroxyl groups played important roles in determining cytotoxic potency against various cancer cell lines. nih.gov

General SAR principles suggest that the presence, position, and nature of substituents can significantly impact how a molecule interacts with biological targets. For example, the introduction of polar groups might affect solubility and hydrogen bonding, while bulky substituents could introduce steric hindrance, influencing binding affinity or enzymatic activity. Changes in the electronic distribution within the molecule due to electron-withdrawing or electron-donating groups can also alter reactivity and interactions.

Systematic evaluation of this compound analogues with targeted modifications would involve comparing their potency in relevant biological assays (e.g., cytotoxicity assays against specific cancer cell lines) to correlate specific structural changes with observed increases, decreases, or changes in the spectrum of activity. Although specific data for this compound derivatives are not available in the search results, the synthetic accessibility suggests that such systematic SAR studies are feasible and likely subjects of ongoing or future research.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR studies a step further by aiming to develop mathematical models that quantitatively relate the structural and physicochemical properties of a series of compounds to their biological activity. QSAR models seek to establish an empirical relationship between numerical descriptors representing molecular structure and a quantitative measure of biological activity. This allows for the prediction of the activity of new, unsynthesized compounds and provides a deeper understanding of the structural features that are most critical for activity.

The process of QSAR modeling typically involves defining a dataset of compounds with known structures and measured biological activities, calculating molecular descriptors that capture various aspects of their chemical structure and properties, and then using statistical or machine learning methods to build a predictive model. While no specific QSAR models built for this compound were found in the provided search results, the principles and methods of QSAR are widely applicable to diverse sets of chemical compounds, including natural products and their analogues.

QSAR models can help to:

Identify the key molecular properties that govern biological activity.

Predict the activity of novel compounds before synthesis, guiding the design of new analogues.

Prioritize compounds for synthesis and experimental testing, saving time and resources.

The development of a QSAR model for this compound and its derivatives would involve selecting appropriate molecular descriptors (e.g., electronic, steric, hydrophobic parameters) and applying suitable modeling techniques to build a robust and predictive model based on experimental activity data.

Statistical and Machine Learning Approaches in QSAR

QSAR modeling employs a variety of statistical and machine learning approaches to build relationships between molecular descriptors and biological activity.

Traditional statistical methods commonly used in QSAR include:

Multiple Linear Regression (MLR): A simple linear method that models the activity as a linear combination of descriptors.

Partial Least Squares (PLS): A regression technique used when there are many descriptors and potential multicollinearity among them.

With the increasing complexity of chemical data and the desire for more accurate and robust models, machine learning techniques have become increasingly prominent in QSAR. These methods can capture complex, non-linear relationships between structure and activity that might be missed by linear statistical models.

Common machine learning algorithms applied in QSAR include:

Artificial Neural Networks (ANN): Models inspired by the structure of the human brain, capable of learning complex non-linear patterns.

Support Vector Machines (SVM): Supervised learning models used for classification and regression tasks.

Random Forest (RF): An ensemble learning method that constructs multiple decision trees.

Deep Learning (DL): A subset of machine learning that uses neural networks with multiple layers, demonstrating high performance in handling QSAR modeling and extracting meaningful patterns from data.

These statistical and machine learning approaches are used to build predictive models, and their performance is typically evaluated using various statistical metrics and validation techniques to ensure their reliability and generalizability to new compounds. The choice of method depends on the nature of the data, the number of compounds, and the complexity of the structure-activity relationship. Applying these techniques to this compound and its analogues, once sufficient biological data are available, would provide valuable predictive tools for further research and optimization.

Preclinical Biological Evaluation and Mechanistic Studies of Homoisomelodienone

In Vitro Cellular Activity Assessments

In vitro cellular activity assessments are fundamental in the preclinical evaluation of a compound. These studies utilize cell lines to investigate a compound's effects on cellular processes such as proliferation, viability, and specific molecular targets.

Cytotoxic Activity in Defined Cell Lines

Studies have investigated the cytotoxic activity of Homoisomelodienone in various human tumor cell lines. This compound, along with other heptenes such as melodorinol (B1237538), homomelodienone (B161435), and 7-hydroxy-6-hydromelodienone, has been isolated from Melodorum fruticosum and shown to exhibit slight to significant cytotoxicity against human tumor cell lines.

Specifically, this compound (identified as compound 7 in one study) was evaluated for its cytotoxicity against KB, HeLa, MCF-7, and HepG-2 cell lines. Another compound from M. fruticosum, homomelodienone (compound 4), and a melodorinol derivative (compound 7b) demonstrated potent activity against all four cell lines tested (KB, HeLa, MCF-7, and HepG-2). While the search results indicate that this compound itself was evaluated against these cell lines, specific IC50 values for this compound across all these lines were not explicitly detailed in the provided snippets. However, the findings suggest that this compound possesses cytotoxic properties against these cancer cell lines.

Investigations into Cellular Targets and Pathways

Specific investigations into the cellular targets and pathways modulated by this compound were not detailed in the provided search results. Research in this area typically involves experiments to identify the proteins or molecules within a cell that a compound interacts with, and how these interactions affect cellular signaling cascades and functions.

Enzyme Inhibition or Modulation Studies

Specific studies focused on the enzyme inhibition or modulation effects of this compound were not found in the provided search results. Enzyme inhibition studies are crucial for understanding how a compound might interfere with enzymatic processes, which can be key to its biological activity.

In Vivo Preclinical Model System Applications

Information regarding the application of this compound in in vivo preclinical model systems was not available in the provided search results. In vivo studies, typically conducted in animal models, are essential for evaluating a compound's efficacy, safety, and pharmacokinetic profile within a complex biological system before potential human trials.

Computational Chemistry and Molecular Modeling Applications for Homoisomelodienone

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation, or binding mode, of one molecule (the ligand) to another (the receptor or target) when bound to each other to form a stable complex. mkjc.inarxiv.orgyoutube.com This method is widely applied in drug discovery and chemical biology to understand how small molecules interact with biological macromolecules like proteins. mkjc.inarxiv.orgnih.gov While the provided search results mention molecular docking in the context of other compounds and general applications researchgate.netmkjc.inarxiv.orgyoutube.comnih.govnih.govnih.gov, direct studies specifically detailing molecular docking of homoisomelodienone with identified targets are not explicitly present in the snippets. However, the principles and applications of molecular docking described are relevant to how this compound's interactions could be investigated.

Molecular docking aims to simulate the process of molecular recognition, attempting to find the best fit between a ligand and a binding site on a target molecule. arxiv.orgyoutube.com This involves searching through various possible orientations and conformations of the ligand relative to the target and evaluating the resulting complexes using scoring functions. youtube.com The scoring functions estimate the strength of the interaction, often represented as a binding energy or affinity score. arxiv.orgnih.gov

Prediction of Binding Modes and Affinities

A primary goal of molecular docking is the prediction of binding modes and affinities. arxiv.orgnih.gov The binding mode refers to the specific orientation and position of the ligand within the target's binding site, including the key interactions formed, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov Accurate prediction of the binding mode is crucial as it dictates how the ligand exerts its effect on the target. nih.gov

Binding affinity, often expressed as a docking score or estimated binding energy, quantifies the strength of the interaction between the ligand and the target. arxiv.orgnih.gov A lower (more negative) binding energy generally indicates a stronger predicted interaction and potentially higher affinity. nih.gov While docking scores can provide a useful ranking of potential ligands, accurately predicting absolute binding affinities remains a challenge and often requires more sophisticated methods like free energy calculations. nih.gov

Computational studies on other compounds illustrate the application of docking to predict interactions with various targets, such as flavonoids with IDO1 researchgate.netresearchgate.net and insecticides with dopamine (B1211576) receptors nih.gov. These studies highlight the use of docking to identify potential binding sites, analyze intermolecular interactions, and rank compounds based on predicted affinity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. mkjc.inlbl.gov By applying classical mechanics principles, MD simulations can provide insights into the dynamic behavior of molecular systems, including conformational changes, flexibility, and stability. mkjc.inlbl.govnih.gov For a molecule like this compound, MD simulations could be used to explore its accessible conformations in different environments (e.g., in solution or bound to a target) and assess the stability of these conformations.

MD simulations are particularly valuable for studying the conformational landscape of flexible molecules and how these conformations change upon binding to a target. mkjc.inlbl.govmolsis.co.jp They can capture the dynamic nature of protein-ligand interactions, providing a more realistic picture compared to static docking poses. cbirt.netmdpi.com Applications of MD simulations in related research include studying the conformational profiles of protein-ligand complexes and calculating binding free energies. researchgate.netresearchgate.net MD simulations can also be used to investigate large-scale conformational changes in proteins that are essential for their function or interaction with ligands. nih.gov

While specific MD studies on this compound were not found in the provided snippets, the general applications of MD simulations, such as analyzing conformational behavior and stability mkjc.inlbl.gov, are directly applicable to understanding the dynamic properties of this compound.

Theoretical Calculations and Quantum Chemical Studies

Theoretical calculations, particularly those based on quantum chemistry, provide a more detailed and accurate description of electronic structure and properties compared to classical molecular mechanics methods. taylor.edusumitomo-chem.co.jpunipd.it Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate various molecular properties, including geometries, energies, electronic distributions, and spectroscopic parameters. taylor.edusumitomo-chem.co.jpmdpi.comresearchgate.net

Quantum chemical calculations have been applied in the study of natural products and related compounds to determine absolute configurations researchgate.net, analyze reactivity mdpi.com, and understand electronic properties researchgate.net. These calculations can provide fundamental insights into why a molecule behaves in a certain way or interacts with other molecules. For this compound, quantum chemical studies could be used to refine its 3D structure, calculate its electronic properties (e.g., frontier molecular orbitals, charge distribution), and potentially predict its reactivity or stability under different conditions.

The use of quantum chemical calculations in conjunction with spectroscopic methods, such as vibrational circular dichroism (VCD), has been shown to be powerful for structural characterization, including the determination of absolute configurations. researchgate.net This highlights the complementary nature of theoretical calculations and experimental data.

Emerging Research Avenues and Future Perspectives for Homoisomelodienone

Advancements in Synthetic Methodologies

Significant progress has been made in developing efficient synthetic routes to access homoisomelodienone and related melodienones. A notable advancement involves a base-promoted methodology utilizing redox isomerization of readily accessible vinyl propargylic alcohols. This approach allows for the rapid construction of the (E)- and (Z)-γ-oxo-α,β-alkenoic ester skeletons, which are key intermediates in the synthesis of melodienone, homomelodienone (B161435), isomelodienone, and this compound. rsc.orgresearcher.liferesearchgate.net This method is characterized by its simplicity, efficiency, and tolerance of various functional substituents, enabling straightforward structural modifications of these natural products. rsc.orgresearchgate.net The total synthesis of this compound has been achieved within four linear steps using this methodology. rsc.orgresearcher.liferesearchgate.net

Further advancements in synthetic organic chemistry, including the development of greener methods, new catalytic processes like photocatalysis and electrocatalysis, and the integration of automated reaction systems, are expected to contribute to more efficient, selective, and scalable synthesis of this compound and its analogues. chemistryconferences.orgfrontiersin.org Strategies like multicomponent reactions and cascade reactions are also becoming increasingly important for the rapid construction of complex molecules in fewer steps. chemistryconferences.org

Exploration of Novel Biological Targets and Therapeutic Applications

This compound has demonstrated cytotoxic activity against human tumor cell lines. nih.govacs.orgresearchgate.net This initial finding suggests potential therapeutic applications, particularly in oncology. Further research is needed to explore novel biological targets and expand the range of potential therapeutic uses.

Studies on related compounds, such as melodorinol (B1237538) analogues, have shown that structural modifications can significantly affect cytotoxicity against various human cancer cell lines, including KB, HeLa-S3, MCF-7, HT-29, and A549. researchgate.net Structure-activity relationship (SAR) studies are crucial in identifying key structural features that enhance biological activity. For instance, novel 4-bromo-furanone analogues of melodorinol have exhibited greater cytotoxicity compared to their non-brominated counterparts. researchgate.net The stereochemistry at specific carbons and the nature of acyl substituents also play important roles in their potency. researchgate.net

The exploration of this compound's activity could extend to other areas, given that natural products are a rich source of compounds with diverse pharmacological activities, including antimicrobial, antifungal, antiparasitic, and anti-HIV properties, as seen with other classes of natural products like cytochalasans. researchgate.net Identifying the specific molecular targets through which this compound exerts its cytotoxic effects is a critical step in understanding its mechanism of action and developing it as a potential therapeutic agent.

Integration of Omics Technologies in Natural Product Discovery

The discovery and characterization of natural products like this compound can be significantly accelerated and enhanced by integrating omics technologies. Metabolomics, in particular, has emerged as a pioneering technique in natural product discovery, providing holistic chemical information from biological systems. mdpi.comfrontiersin.org

The complexity of chemical constituents in natural sources and the need to understand their effects and mechanisms of action necessitate state-of-the-art analytical techniques. mdpi.com Omics-based techniques, including genomics, transcriptomics, proteomics, metabolomics, and bioinformatics, are recognized as effective tools for constructing innovative strategies in natural product target discovery. nih.gov

Integrating multiple omics strategies, often referred to as multi-omics or integrative omics, is becoming increasingly important for the successful discovery of natural product targets. nih.govnih.gov This integrated approach can help in understanding the complex interactions within biological systems, such as microbiomes, and identifying uncharacterized small molecules and their functions. nih.gov Large-scale omics data allows for deeper access to the chemical diversity present in the biosphere, catalyzing a renaissance in natural product discovery. lorentzcenter.nl

Advanced Chemical Biology Approaches for Mechanistic Understanding

Advanced chemical biology approaches are essential for gaining a detailed mechanistic understanding of how this compound interacts with biological systems at a molecular level. Chemical biology, an interdisciplinary field, uses chemical techniques and tools to study, manipulate, and understand biological processes. scilifelab.se

Understanding the chemical basis of biological processes allows for the design of molecules to probe cellular functions and modulate biomolecular interactions, laying the foundation for therapeutic development. scilifelab.se For this compound, chemical biology approaches can help elucidate its precise molecular targets, the pathways it affects, and the downstream cellular responses.

Techniques such as chemical proteomics can decipher changes in proteome signatures induced by an active compound, aiding in mechanism-of-action elucidation and target identification. scilifelab.se Affinity proteomics with chemically engineered probes and thermal proteome profiling (TPP) are examples of approaches that can provide insights into compound-protein interactions. scilifelab.se

Furthermore, integrating chemical biology with other fields like genome engineering, particularly using tools like CRISPR-Cas systems, can enable systematic interrogation of gene function and help identify pathways involved in disease mechanisms and potential therapeutic targets. scilifelab.se Mechanistic modeling, based on underlying biological and chemical processes, can also provide a framework to predict system behaviors and understand complex interactions, contributing to the optimization of processes related to natural product research and development. americanpharmaceuticalreview.comrsc.org

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are recommended for initial characterization of Homoisomelodienone, and how should conflicting spectral data be addressed?

  • Methodological Answer : Begin with nuclear magnetic resonance (NMR; ¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity. Infrared (IR) spectroscopy can identify functional groups. For chromatographic analysis, use HPLC with a photodiode array detector to assess purity. If spectral contradictions arise, cross-validate results with alternative techniques (e.g., X-ray crystallography) and compare data with literature. Ensure replication of experiments under controlled conditions to rule out instrumental variability .

Q. How should researchers design a reproducible synthetic protocol for this compound?

  • Methodological Answer : Optimize reaction parameters (temperature, solvent, catalyst) using fractional factorial design to identify critical variables. Document step-by-step procedures, including purification methods (e.g., column chromatography, recrystallization). For known intermediates, cite prior literature; for novel steps, provide detailed characterization data (NMR, melting points). Limit main manuscript to key syntheses and include extended protocols in supplementary materials .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use chemical-resistant gloves (nitrile or neoprene) and lab coats. Conduct reactions in a fume hood to avoid inhalation risks. Store the compound in a labeled, airtight container away from incompatible substances. Implement spill containment measures and train personnel on emergency procedures, referencing Material Safety Data Sheets (MSDS) for specific hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Conduct a meta-analysis of existing data to identify variables (e.g., cell lines, assay conditions) causing discrepancies. Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Apply statistical tools like Bland-Altman plots to assess inter-study variability. Replicate critical experiments in a standardized environment to isolate confounding factors .

Q. What advanced computational strategies can complement experimental studies to elucidate this compound’s reaction mechanisms?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and intermediates. Validate computational predictions with kinetic isotope effects (KIE) or isotopic labeling experiments. Use molecular dynamics simulations to study solvent interactions. Cross-reference computational data with experimental NMR chemical shifts and reaction kinetics .

Q. How can catalytic systems involving this compound be optimized for enantioselective synthesis?

  • Methodological Answer : Screen chiral ligands and catalysts using high-throughput experimentation (HTE). Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. Apply multivariate regression to correlate ligand structure with catalytic efficiency. For mechanistic insights, use in-situ spectroscopic monitoring (e.g., ReactIR) to track intermediate formation .

Q. What methodologies are effective in studying this compound’s environmental fate and degradation pathways?

  • Methodological Answer : Use radiolabeled compounds to trace degradation products in simulated ecosystems (e.g., microcosms). Analyze metabolites via LC-MS/MS and compare with predictive models (e.g., EPI Suite). Assess photolytic stability under UV-Vis irradiation and quantify half-lives using first-order kinetics. Incorporate geospatial data to model real-world environmental distribution .

Guidelines for Data Presentation and Reproducibility

  • Figures : Prioritize clarity; use color-coded spectra or reaction schematics. Avoid overcrowding figures with excessive structures or data points .
  • Supplementary Materials : Include raw spectral data, computational input files, and extended synthetic protocols. Reference these in the main text using hyperlinks .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share datasets in public repositories (e.g., Zenodo) with unique DOIs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.